1,1,1-Trichloro-2,2-difluoropropane
Overview
Description
1,1,1-Trichloro-2,2-difluoropropane is a halogenated hydrocarbon with the molecular formula C3H3Cl3F2. It is a colorless liquid at room temperature and is known for its use in various industrial applications. The compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a propane backbone.
Mechanism of Action
Target of Action
This compound is a type of halocarbon, which are known to have diverse targets depending on their specific structure and properties .
Mode of Action
As a halocarbon, it may interact with various biological molecules, potentially altering their function .
Pharmacokinetics
Its molecular weight is 183.412 Da , which may influence its pharmacokinetic properties.
Result of Action
Given its structure, it may interact with various cellular components, potentially leading to diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1-Trichloro-2,2-difluoropropane. For instance, temperature and pH may affect its stability and reactivity .
Preparation Methods
The synthesis of 1,1,1-Trichloro-2,2-difluoropropane typically involves the halogenation of propane derivatives. One common method is the reaction of 1,1,1-trichloropropane with hydrogen fluoride (HF) under controlled conditions. This reaction is carried out in the presence of a catalyst, such as antimony pentachloride (SbCl5), at elevated temperatures. The industrial production of this compound often involves continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
1,1,1-Trichloro-2,2-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups. For example, reacting with sodium iodide (NaI) can replace chlorine atoms with iodine.
Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or acids, depending on the conditions and reagents used.
Scientific Research Applications
1,1,1-Trichloro-2,2-difluoropropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in halogenation reactions.
Biology: The compound is studied for its effects on biological systems, including its potential as a pesticide or herbicide.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the synthesis of fluorinated drugs.
Industry: It is used in the production of refrigerants, propellants, and other industrial chemicals.
Comparison with Similar Compounds
1,1,1-Trichloro-2,2-difluoropropane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom, making it more stable and less reactive.
1,1,2-Trichloro-1,2,2-trifluoroethane: Differing in the position of halogen atoms, leading to different reactivity and applications.
1,1,1-Trichloro-2,2-difluoroethane: Lacking one carbon atom, which affects its physical properties and uses.
This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart specific chemical properties and reactivity, making it valuable in various industrial and research applications.
Properties
IUPAC Name |
1,1,1-trichloro-2,2-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBARDKWGXGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564922 | |
Record name | 1,1,1-Trichloro-2,2-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-05-6 | |
Record name | 1,1,1-Trichloro-2,2-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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